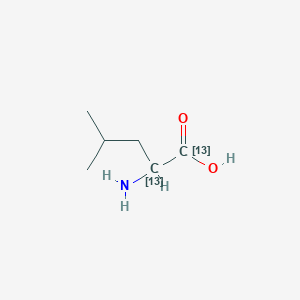
1-hydroxy-6-methoxyquinolin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-6-methoxyquinolin-1-ium is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a quinoline ring system substituted with a hydroxy group at the first position and a methoxy group at the sixth position. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methoxyquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with an oxidizing agent to introduce the hydroxy group at the first position. This reaction typically requires specific conditions such as the presence of a strong acid or base to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-6-methoxyquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Hydroxy-6-methoxyquinolin-1-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-6-methoxyquinolin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological responses.
Comparación Con Compuestos Similares
1-Hydroxy-6-methoxyquinolin-1-ium can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Similar structure but with the hydroxy group at the second position.
4-Hydroxyquinoline: Hydroxy group at the fourth position.
6-Methoxyquinoline: Lacks the hydroxy group at the first position.
Uniqueness: The unique combination of hydroxy and methoxy groups at specific positions in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10NO2+ |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
1-hydroxy-6-methoxyquinolin-1-ium |
InChI |
InChI=1S/C10H10NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7,12H,1H3/q+1 |
Clave InChI |
GNLFGKRRSYZLGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)[N+](=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
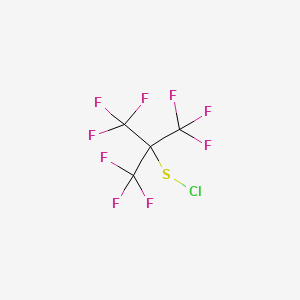

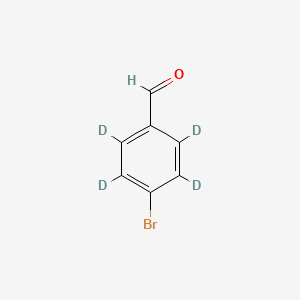
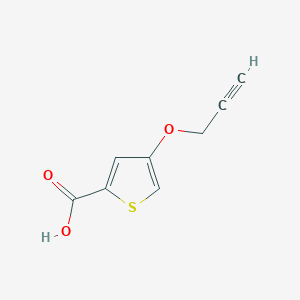
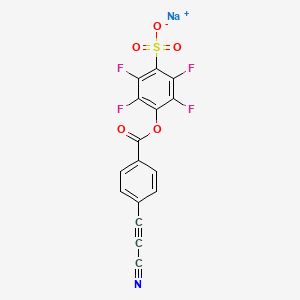

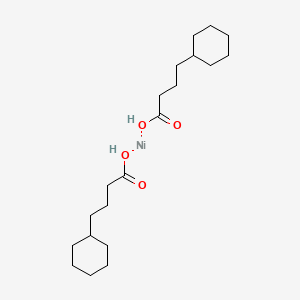
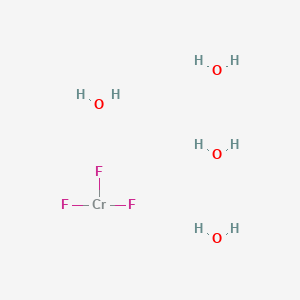

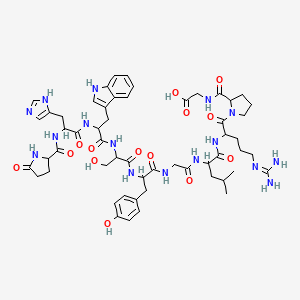
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)

